N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 6-phenoxypyrimidin-4-yl group at the 1-position and a 4-chlorophenylethyl side chain at the amide nitrogen. Its molecular formula is C24H24ClN4O2 (exact mass: 453.16 g/mol). The 4-chlorophenyl and phenoxypyrimidine moieties contribute to its unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c25-20-8-6-18(7-9-20)10-13-26-24(30)19-11-14-29(15-12-19)22-16-23(28-17-27-22)31-21-4-2-1-3-5-21/h1-9,16-17,19H,10-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGSIXYSXBCWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial activity, enzyme inhibition, and potential therapeutic applications, supported by recent research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 436.9 g/mol
- CAS Number : 1251622-25-9
The compound's structure includes a piperidine core, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial effectiveness. For instance, studies have shown that derivatives of piperidine can demonstrate significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The specific activity of this compound requires further investigation to establish its efficacy against these pathogens.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Piperidine derivatives have been linked to inhibition of enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways . In silico studies suggest that the binding affinity of this compound to AChE may provide insights into its neuroprotective properties.
Case Studies and Research Findings
- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial properties. Compounds similar to this compound showed moderate to strong activity against several bacterial strains, indicating the potential for further development as an antibacterial agent .
- Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies revealed that certain piperidine derivatives exhibit strong binding interactions, which correlate with their pharmacological effectiveness. This suggests that this compound may also have similar binding characteristics .
Comparative Analysis of Piperidine Derivatives
| Compound Name | Structure | Antibacterial Activity | AChE Inhibition |
|---|---|---|---|
| This compound | Structure | Moderate | Potential |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | - | Strong against Salmonella typhi | High (IC50 = 0.63 µM) |
| Acetylcholinesterase inhibitors (various derivatives) | - | Varies | Strong |
Comparison with Similar Compounds
Pyrimidine Ring Substitutions
Analysis :
- The phenoxy group in the target compound balances lipophilicity and aromatic interactions, whereas trifluoromethyl () or ethylphenoxy () substituents alter solubility and metabolic pathways.
- Chlorine or amino groups on pyrimidine () may enhance binding to polar active sites but reduce membrane permeability.
Amide Side Chain Modifications
Analysis :
- The 4-chlorophenylethyl group in the target compound optimizes electronic effects (via para-chloro) and conformational flexibility (via ethyl spacer).
- Fluorobenzyl () and ethoxyphenyl () analogs prioritize different electronic and steric profiles, affecting target selectivity.
- Ortho-chloro substitution () demonstrates how positional isomerism can reduce efficacy due to steric clashes.
Piperidine Core Variations
Analysis :
- The unmodified piperidine core in the target compound ensures conformational adaptability for binding diverse targets.
- Fluorophenyl-substituted piperidines () or pyrazolopyridine cores () prioritize alternative binding modes or pharmacokinetic profiles.
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Substitutions like CF3 () or Cl (target compound) improve metabolic stability and target affinity but may reduce solubility.
- Aromatic Substituents: Phenoxy and phenyl groups () enhance π-π interactions with aromatic residues in enzyme active sites.
- Positional Effects : Para-substitutions (e.g., 4-chlorophenyl in the target) generally outperform ortho- or meta-substitutions () in minimizing steric hindrance.
Q & A
Q. What synthetic strategies are recommended to optimize the yield of N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide?
- Methodological Answer :
- Stepwise coupling : Use a modular approach: first synthesize the 6-phenoxypyrimidin-4-yl piperidine core, followed by coupling with the 4-chlorophenyl ethylamine moiety via carboxamide formation.
- Reaction conditions : Optimize solvent polarity (e.g., dichloromethane for intermediate stability) and base selection (e.g., NaOH for saponification steps, as in ).
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates, achieving >95% purity (as per ).
- Yield improvement : Pre-activate carboxylic acid intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) to enhance amidation efficiency .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Piperidine protons (δ 1.5–2.8 ppm, multiplet).
- Phenoxy aromatic protons (δ 6.8–7.4 ppm, doublet of doublets).
- Confirm carboxamide formation via NH resonance (δ 8.0–8.5 ppm, broad) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and rule out side products (e.g., incomplete deprotection) .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure ().
- Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., dichloromethane) and potential amine vapors .
- Waste disposal : Neutralize acidic/basic residues before disposal. Store hazardous intermediates (e.g., chlorinated byproducts) in labeled containers per H200-H290 codes ().
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., nucleophilic substitution) be validated experimentally?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare for reactions using deuterated nucleophiles (e.g., DO) to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR (-40°C) to detect transient species (e.g., tetrahedral intermediates during amidation) .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for pyrimidine ring functionalization ().
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent modulation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to evaluate electronic effects on target binding (e.g., kinase inhibition, as in ).
- Bioisosteric replacement : Substitute the piperidine ring with pyrrolidine or azetidine to probe steric tolerance in enzymatic pockets ().
- In vitro assays : Test analogs in kinase inhibition assays (IC) and correlate with logP values (HPLC-derived) to optimize lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
